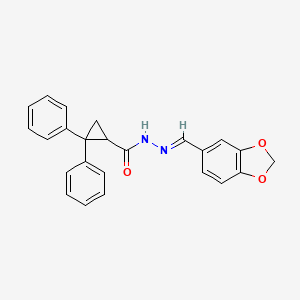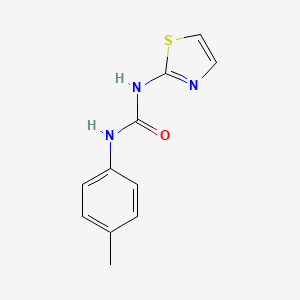
N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea
Vue d'ensemble
Description
N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea, also known as MTU, is a synthetic compound that has been widely studied for its potential applications in scientific research. MTU belongs to a class of compounds known as thiazolidinones, which have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Applications De Recherche Scientifique
N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of research has been in the development of new drugs for the treatment of cancer. N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea has been shown to possess potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea has been shown to possess a range of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea has been shown to possess anti-inflammatory and antimicrobial properties. It has also been shown to possess antioxidant activity, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapeutics. However, there are also some limitations to its use in lab experiments. For example, N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea has been shown to be toxic to normal cells at high concentrations, which may limit its potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea and its potential side effects.
Orientations Futures
There are several future directions for research on N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea. One area of research is the development of new derivatives of N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea that possess improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea and its potential interactions with other signaling pathways and enzymes. Finally, further studies are needed to evaluate the potential of N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea as a treatment for other diseases, such as inflammation and infection.
Conclusion:
In conclusion, N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea is a synthetic compound that has been widely studied for its potential applications in scientific research. N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea possesses potent anticancer activity and has been shown to possess a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several future directions for research on N-(4-methylphenyl)-N'-1,3-thiazol-2-ylurea that may lead to the development of new cancer therapeutics and other disease treatments.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8-2-4-9(5-3-8)13-10(15)14-11-12-6-7-16-11/h2-7H,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKHIOSDMOKXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314742 | |
| Record name | 1-(4-methylphenyl)-3-(1,3-thiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(1,3-thiazol-2-yl)urea | |
CAS RN |
69123-54-2 | |
| Record name | NSC288025 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methylphenyl)-3-(1,3-thiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



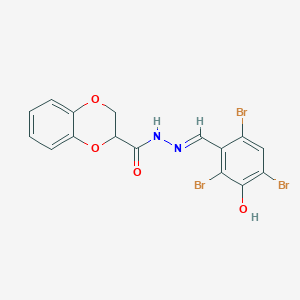
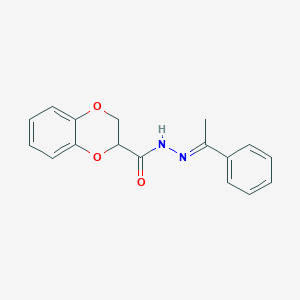
![N'-[(5-nitro-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3833601.png)
![N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3833605.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3833623.png)
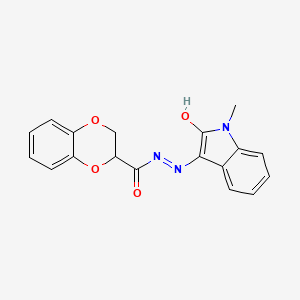
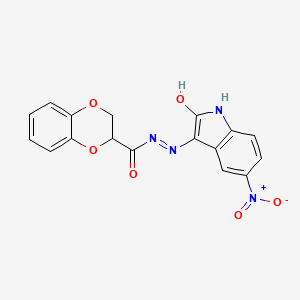
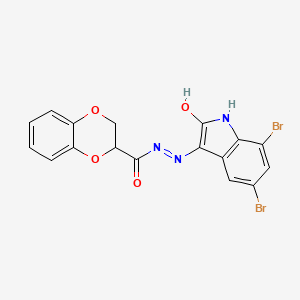
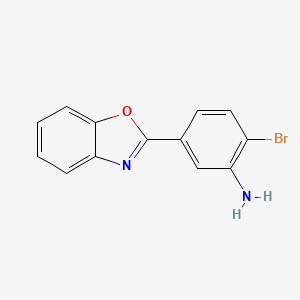
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3833648.png)
![2-furaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3833653.png)
![3-[(2-cyanoethyl)amino]-2-naphthoic acid](/img/structure/B3833675.png)
![2-{5-[(2-methoxyphenyl)amino]-2,4-dinitro-1H-imidazol-1-yl}ethanol](/img/structure/B3833680.png)
